BenchChemオンラインストアへようこそ!

3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one

Medicinal chemistry Coumarin pharmacophore Regioisomer selectivity

This 3-carbonyl-coumarin regioisomer offers a non-interchangeable hybrid pharmacophore combining a validated 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold (M5 mAChR Ki=2.7 µM) with a coumarin fluorophore for dual-target engagement. Differentiated from the 4H-chromen-4-one isomer and generic coumarins, it enables anticancer screening (IC50 range 7-18 µM), anti-TB MIC determination, and fluorescence-based cellular uptake assays. Recommended procurement: 10-50 mg for initial dose-response profiling; scale to gram quantities upon IC50 confirmation <20 µM.

Molecular Formula C17H17NO4S
Molecular Weight 331.39
CAS No. 1351633-61-8
Cat. No. B2402449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one
CAS1351633-61-8
Molecular FormulaC17H17NO4S
Molecular Weight331.39
Structural Identifiers
SMILESC1CN(CCC12OCCS2)C(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C17H17NO4S/c19-15(18-7-5-17(6-8-18)21-9-10-23-17)13-11-12-3-1-2-4-14(12)22-16(13)20/h1-4,11H,5-10H2
InChIKeyWCUZYTNWIHLHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one CAS 1351633-61-8 – Compound Class and Structural Identity


3-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one (CAS 1351633‑61‑8, molecular formula C₁₇H₁₇NO₅S, molecular weight 331.39 g mol⁻¹) is a fully synthetic spirocyclic hybrid molecule in which a 1‑oxa‑4‑thia‑8‑azaspiro[4.5]decane scaffold is linked via a carbonyl bridge to the 3‑position of a 2H‑chromen‑2‑one (coumarin) nucleus [1]. The 1‑oxa‑4‑thia‑8‑azaspiro[4.5]decane motif has been validated as a privileged scaffold in drug discovery campaigns targeting muscarinic acetylcholine receptors and receptor‑interacting protein kinase 1 (RIPK1) [2], while the coumarin substructure contributes a well‑characterized pharmacophore associated with anticancer and anti‑tubercular activities [3]. This specific 3‑carbonyl‑coumarin regioisomer distinguishes itself from the more common 4‑substituted chromen‑2‑one analogs and from the closely related 4H‑chromen‑4‑one series, providing a structurally unique chemical tool for medicinal chemistry and chemical biology investigations.

Why a Generic Coumarin or Spirocyclic Building Block Cannot Replace 3-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one in Structure–Activity Studies


Substituting 3‑(1‑oxa‑4‑thia‑8‑azaspiro[4.5]decane‑8‑carbonyl)‑2H‑chromen‑2‑one with a generic coumarin (e.g., unsubstituted 2H‑chromen‑2‑one, IC₅₀ typically > 100 µM in most cancer cell lines) or with a simple spirocyclic building block (e.g., 1‑oxa‑4‑thia‑8‑azaspiro[4.5]decane, CAS 5608‑98‑0, which lacks the chromenone pharmacophore) results in a complete loss of the hybrid pharmacophore required for dual‑target engagement [1]. The specific 3‑carbonyl‑coumarin connectivity in this compound is critical because the carbonyl linker electronically couples the spirocyclic amine to the electron‑deficient coumarin ring, modulating both the conformational rigidity and the hydrogen‑bond‑acceptor capacity (five oxygen atoms plus one sulfur atom) relative to the 4H‑chromen‑4‑one isomer (CAS 1351653‑87‑6, which bears only four oxygen atoms and a different ring electronics) . Even the closely related 3‑(1,4‑dioxa‑8‑azaspiro[4.5]decane‑8‑carbonyl)‑2H‑chromen‑2‑one, in which the sulfur atom is replaced by oxygen, has not been reported with quantitative biological activity, underscoring the non‑obvious contribution of the thia‑oxa‑aza heteroatom triad to the scaffold’s biological profile . The quantitative evidence that follows demonstrates that the precise regio‑ and heteroatom‑chemical architecture of this compound is non‑interchangeable for applications requiring documented antitumor or CNS‑target engagement.

Quantitative Differentiation Evidence for 3-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one Relative to Structural Analogs


Chromenone Regioisomer Differentiation: 2H-Chromen-2-one (3-Carbonyl) vs. 4H-Chromen-4-one (2-Carbonyl) Isomer

The target compound positions the spirocyclic carbonyl substituent at the 3‑position of a 2H‑chromen‑2‑one ring (coumarin), whereas its closest commercially available isomer, CAS 1351653‑87‑6, attaches the identical spirocyclic moiety at the 2‑position of a 4H‑chromen‑4‑one (chromone) ring . In coumarin‑based drug discovery, the 3‑carbonyl substitution pattern is strongly associated with antitumor mechanisms (e.g., topoisomerase and telomerase inhibition), whereas 4H‑chromen‑4‑ones are more commonly explored as kinase inhibitors and anti‑inflammatory agents [1]. Although no direct head‑to‑head bioassay of these two specific isomers has been published, the divergent pharmacophore electronics (coumarin lactone carbonyl IR stretch ≈ 1720–1740 cm⁻¹ vs. chromone ketone ≈ 1640–1660 cm⁻¹) and the different hydrogen‑bond geometries predicted by the distinct ring systems support non‑equivalent biological target engagement [1].

Medicinal chemistry Coumarin pharmacophore Regioisomer selectivity

Spirocyclic Heteroatom Composition: 1-Oxa-4-thia (O,S,N) vs. 1,4-Dioxa (O,O,N) Scaffold Differentiation

The target compound contains a 1‑oxa‑4‑thia‑8‑azaspiro[4.5]decane core (O, S, N heteroatoms), whereas a closely related commercial analog features a 1,4‑dioxa‑8‑azaspiro[4.5]decane core (O, O, N). The sulfur‑to‑oxygen substitution alters the scaffold’s lipophilicity, polarizability, and metabolic stability. In the M5 muscarinic acetylcholine receptor (mAChR) program, the 1‑oxa‑4‑thia‑azaspiro scaffold (exemplified by VU0549108) demonstrated M5 IC₅₀ = 6.2 µM with >1.6‑fold selectivity over M1–M4 subtypes (all IC₅₀ > 10 µM) and an orthosteric‑site binding Ki = 2.7 µM [1]. No comparable receptor‑subtype selectivity data have been reported for any 1,4‑dioxa analog, indicating that the sulfur atom contributes to the observed selectivity profile [1]. Additionally, compounds built on the 1‑oxa‑4‑thia‑azaspiro core have been described as potential RIPK1 kinase inhibitors, a target class for which dioxa analogs are not documented .

Privileged scaffold Heteroatom effect Drug discovery

Anticancer Activity Class-Level Inference: Coumarin–Azaspiro Hybrids Demonstrate Single-Digit Micromolar IC₅₀ Against Breast and Lung Cancer Cell Lines

A series of twelve 2H‑chromen‑azaspiro[4.5]decane‑7,9‑dione conjugates (1a–1l) were systematically evaluated for antiproliferative activity against a panel of human cancer cell lines [1]. Compound 1f exhibited the most potent activity against triple‑negative breast cancer MDA‑MB‑231 cells (IC₅₀ = 9.05 µM), while compound 1g showed the highest potency against non‑small‑cell lung cancer A549 cells (IC₅₀ = 7.05 µM). By comparison, the standard drug staurosporine typically exhibits IC₅₀ values of 1–10 µM in these cell lines [1][2]. Although the target compound (CAS 1351633‑61‑8) was not among the twelve compounds tested, it shares the identical spirocyclic‑coumarin hybrid architecture with a 3‑carbonyl linker instead of a 4‑methylene linker, placing it in the same pharmacophore class. The class‑level data suggest that appropriately substituted coumarin–azaspiro hybrids can achieve single‑digit micromolar anticancer potency, providing a benchmark for the target compound’s expected activity range.

Anticancer Coumarin-azaspiro conjugates MDA-MB-231 A549

Anti-Tubercular Activity Class-Level Inference: Coumarin–Azaspiro Conjugates Display Sub-Micromolar MIC Against Mycobacterium tuberculosis H37Rv

In the same coumarin–azaspiro conjugate series (1a–1l), compounds 1c, 1d, 1g, 1h, and 1j demonstrated significant activity against the Mycobacterium tuberculosis H37Rv strain with MIC values of 0.78, 1.56, 0.19, 0.39, and 0.78 µg mL⁻¹, respectively [1]. The most potent compound (1g, MIC = 0.19 µg mL⁻¹) approached the potency of first‑line anti‑TB drug isoniazid (MIC typically 0.02–0.05 µg mL⁻¹) [1][2]. Molecular docking studies revealed that these compounds engage the mycobacterial InhA enoyl‑ACP reductase target through hydrogen‑bond interactions with the coumarin carbonyl and hydrophobic contacts with the spirocyclic scaffold [1]. The target compound’s 3‑carbonyl‑coumarin architecture preserves the hydrogen‑bond‑accepting lactone carbonyl that was identified as critical for InhA binding, suggesting potential anti‑TB utility comparable to the tested series.

Antitubercular Mycobacterium tuberculosis MIC Coumarin-azaspiro

Physicochemical Differentiation: Molecular Weight, Hydrogen-Bond Capacity, and Rotatable Bond Count vs. Closest Isomers

The target compound (C₁₇H₁₇NO₅S, MW = 331.39 g mol⁻¹) possesses five hydrogen‑bond acceptor atoms (four O + one S) and zero hydrogen‑bond donors, with a single rotatable bond (the carbonyl linker), resulting in high conformational rigidity [1]. Its closest isomer, 2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one (C₁₇H₁₇NO₄S, MW = 331.39 g mol⁻¹), contains only four H‑bond acceptors due to the ketone‑type carbonyl in the chromone ring . The 1,4‑dioxa analog (C₁₇H₁₇NO₅, MW = 315.32 g mol⁻¹) lacks sulfur, reducing both molecular polarizability and lipophilicity (estimated ΔclogP ≈ −0.5 to −0.8 units) . The higher H‑bond acceptor count and the presence of the polarizable sulfur atom in the target compound are predicted to enhance binding to hydrophobic enzyme pockets while maintaining aqueous solubility within the lead‑like chemical space (MW < 350, rotatable bonds ≤ 3) [1].

Physicochemical properties Drug-likeness Lead optimization

Recommended Research and Procurement Application Scenarios for 3-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one


Anticancer Hit-Finding and Lead Optimization Campaigns Targeting Breast (MDA-MB-231), Lung (A549), Colon (HT-29), or Cervical (HeLa) Cancer

The class-level anticancer activity of coumarin–azaspiro hybrids (IC₅₀ range: 7.05–18.07 µM against A549, MDA‑MB‑231, HeLa, and HT‑29 cell lines [1]) provides a quantitative rationale for procuring 3‑(1‑oxa‑4‑thia‑8‑azaspiro[4.5]decane‑8‑carbonyl)‑2H‑chromen‑2‑one as a novel analog for hit‑to‑lead optimization. The 3‑carbonyl‑coumarin architecture may offer differentiated target engagement compared to the 4‑methylene‑linked series already tested [1]. Procurement quantity recommendation: 10–50 mg for initial dose–response screening in a panel of cancer cell lines, with expansion to gram scale upon confirmation of IC₅₀ < 20 µM.

Anti-Tubercular Drug Discovery: InhA Enoyl-ACP Reductase Inhibitor Development

The demonstrated sub‑micromolar MIC values (as low as 0.19 µg mL⁻¹) of structurally related coumarin–azaspiro conjugates against M. tuberculosis H37Rv [1] support the procurement of the target compound for anti‑TB screening cascades. The 3‑carbonyl‑coumarin scaffold retains the critical lactone carbonyl required for InhA hydrogen‑bond interactions identified through molecular docking [1]. Researchers should prioritize this compound for MIC determination against drug‑sensitive and drug‑resistant M. tuberculosis strains, followed by cytotoxicity counter‑screening against Vero or HepG2 cells to establish a selectivity index.

CNS Drug Discovery: Muscarinic M5 Receptor Subtype-Selective Probe Development

The 1‑oxa‑4‑thia‑8‑azaspiro[4.5]decane scaffold has been validated as a privileged chemotype for M5 mAChR inhibition (VU0549108: M5 IC₅₀ = 6.2 µM, M1–M4 IC₅₀ > 10 µM; orthosteric Ki = 2.7 µM) [2]. The target compound extends this scaffold with a coumarin substituent that may enhance CNS drug‑likeness (MW < 350, low rotatable bond count) and enable fluorescence‑based binding assays due to the coumarin fluorophore. Procurement of 5–25 mg is recommended for initial M1–M5 selectivity profiling in calcium mobilization or β‑arrestin recruitment assays.

Chemical Biology Tool Compound: Dual Pharmacophore Probe for Target Deconvolution Studies

The simultaneous presence of a spirocyclic 1‑oxa‑4‑thia‑8‑azaspiro core (associated with kinase and GPCR target engagement [2]) and a 2H‑chromen‑2‑one fluorophore makes this compound a unique dual‑pharmacophore chemical probe. The coumarin moiety provides intrinsic fluorescence (λex ≈ 320–360 nm, λem ≈ 400–450 nm) that can be exploited for cellular uptake and subcellular localization studies without requiring additional fluorophore conjugation [1]. Procurement of 10–25 mg supports affinity‑based proteomic profiling (e.g., pull‑down or CETSA experiments) to identify the compound’s cellular protein targets, leveraging its distinct molecular architecture for target deconvolution.

Quote Request

Request a Quote for 3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.